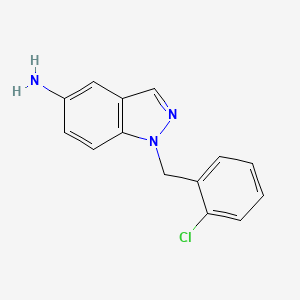

1-(2-Chlorobenzyl)-1H-indazol-5-amine

説明

1-(2-Chlorobenzyl)-1H-indazol-5-amine is a heterocyclic aromatic compound featuring an indazole core substituted with a 2-chlorobenzyl group at the 1-position and an amine group at the 5-position. Indazole derivatives are of significant interest in medicinal chemistry due to their structural resemblance to purines and their ability to interact with biological targets such as kinases and enzymes . The 2-chlorobenzyl substituent introduces both steric and electronic effects, which can modulate binding affinity and metabolic stability.

特性

CAS番号 |

939756-03-3 |

|---|---|

分子式 |

C14H12ClN3 |

分子量 |

257.72 g/mol |

IUPAC名 |

1-[(2-chlorophenyl)methyl]indazol-5-amine |

InChI |

InChI=1S/C14H12ClN3/c15-13-4-2-1-3-10(13)9-18-14-6-5-12(16)7-11(14)8-17-18/h1-8H,9,16H2 |

InChIキー |

NIFGIPFDHRLEDY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CN2C3=C(C=C(C=C3)N)C=N2)Cl |

正規SMILES |

C1=CC=C(C(=C1)CN2C3=C(C=C(C=C3)N)C=N2)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 1-(2-Chlorobenzyl)-1H-indazol-5-amine can be synthesized through a multi-step process involving the formation of the indazole core followed by the introduction of the chlorobenzyl group. One common method involves the cyclization of appropriate hydrazine derivatives with ortho-substituted benzyl halides under basic conditions. The reaction typically requires a solvent such as ethanol or dimethylformamide and a base like potassium carbonate or sodium hydroxide. The reaction mixture is heated to facilitate cyclization and subsequent substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

化学反応の分析

Types of Reactions: 1-(2-Chlorobenzyl)-1H-indazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted indazole derivatives.

科学的研究の応用

1-(2-Chlorobenzyl)-1H-indazol-5-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 1-(2-Chlorobenzyl)-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

類似化合物との比較

Pyrazole Derivatives

1-(2-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine (CAS 3524-40-1)

- Structural Difference : Replaces indazole with pyrazole, reducing aromatic π-system size.

- Impact : Pyrazole’s smaller ring may decrease planarity and alter binding to flat enzymatic pockets compared to indazole.

- Safety : SDS data indicate standard handling precautions for pyrazole amines, including inhalation risks .

- 1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine (CAS 1006682-91-2) Structural Difference: Chlorine at the 3-position on the benzyl group instead of 2-position.

Indole Derivatives

- 1-(4-Chlorobenzyl)-1H-indol-5-amine (CAS 1152866-42-6)

Substituent Variations on Indazole

Halogen Position and Type

Non-Halogenated Analogues

Table 1: Key Properties of Selected Analogues

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Chlorobenzyl)-1H-indazol-5-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting a 2-chlorobenzyl halide with a pre-functionalized indazol-5-amine precursor under basic conditions (e.g., K₂CO₃ or NaH in DMF/DMSO) promotes alkylation. Optimization involves adjusting solvent polarity, temperature (80–120°C), and stoichiometry to minimize side products like over-alkylation. Catalytic agents, such as phase-transfer catalysts, may enhance yields .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the chemical environment of the chlorobenzyl and indazole moieties. Aromatic proton shifts (δ 7.2–8.5 ppm) and amine proton signals (δ 4.5–5.5 ppm) are key .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (calc. for C₁₄H₁₁ClN₃: 256.06 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves 3D structure if single crystals are obtained (using SHELXL for refinement) .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

- Methodology : Solubility is tested in polar (DMSO, methanol) and non-polar solvents (dichloromethane) via gravimetric analysis. Stability studies use accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to track decomposition products .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts) for this compound derivatives?

- Methodology : Advanced 2D NMR techniques (COSY, HSQC) clarify ambiguous proton-carbon correlations. For steric or electronic anomalies, computational modeling (DFT) predicts chemical shifts. X-ray crystallography provides definitive structural validation .

Q. What strategies are effective for improving the yield of this compound in multi-step syntheses?

- Methodology :

- Stepwise Optimization : Screen bases (e.g., Cs₂CO₃ vs. K₃PO₄) and solvents (DMF vs. acetonitrile) for alkylation steps.

- Catalysis : Palladium-catalyzed Buchwald-Hartwig amination may improve coupling efficiency.

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) to isolate high-purity product .

Q. What mechanistic insights guide the regioselective functionalization of this compound?

- Methodology : Computational studies (e.g., Fukui indices) predict reactive sites on the indazole ring. Experimental validation via electrophilic substitution (e.g., nitration, halogenation) under controlled conditions (low temperature, HNO₃/H₂SO₄) targets specific positions .

Q. How can the bioactivity of this compound be evaluated in vitro, and what controls are necessary?

- Methodology :

- Enzyme Inhibition Assays : Test against kinases or proteases (IC₅₀ determination) with positive controls (e.g., staurosporine) and vehicle controls (DMSO).

- Cytotoxicity Screening : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with reference compounds (e.g., doxorubicin).

- Data Validation : Include triplicate replicates and statistical analysis (e.g., ANOVA) .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results between in vitro and in vivo studies involving this compound?

- Methodology : Re-evaluate pharmacokinetic parameters (e.g., bioavailability, metabolic stability via liver microsome assays). Use isotopic labeling (³H/¹⁴C) to track compound distribution in animal models. Adjust dosing regimens or explore prodrug strategies to enhance efficacy .

Q. What experimental approaches reconcile discrepancies in reported synthetic yields for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。